DNA Gyrase B / Topoisomerase IV Dual-Targeting Enabled by the Benzothiazole-2,6-diamine Scaffold
The benzothiazole-2,6-diamine scaffold, which constitutes the core of 4-Methoxy-benzothiazole-2,6-diamine, was shown to deliver equipotent nanomolar inhibition of Escherichia coli DNA gyrase B compared to the previously optimized 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole core, with the critical added benefit of improved inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV—an activity spectrum not achieved by the tetrahydro core series [1]. While the published study did not profile the 4-methoxy derivative specifically, the scaffold-level finding demonstrates that the aromatic benzothiazole-2,6-diamine core is a privileged architecture for dual bacterial type II topoisomerase inhibition, a property that the saturated tetrahydro core cannot reproduce.
| Evidence Dimension | Scaffold-dependent dual-targeting antibacterial profile (E. coli DNA gyrase B vs. S. aureus DNA gyrase + topoisomerase IV) |
|---|---|
| Target Compound Data | Benzothiazole-2,6-diamine scaffold: equipotent nanomolar E. coli GyrB inhibition plus improved S. aureus GyrB and ParE inhibition vs. tetrahydro core [1] |
| Comparator Or Baseline | 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole-2,6-diamine scaffold: nanomolar E. coli GyrB inhibition only; weaker S. aureus activity [1] |
| Quantified Difference | Qualitative improvement in S. aureus dual-target engagement; equipotent nanomolar activity on E. coli GyrB (specific IC50 values for the 4-methoxy derivative not reported in the source study) |
| Conditions | In vitro enzyme inhibition assays; E. coli DNA gyrase B, S. aureus DNA gyrase B, and S. aureus topoisomerase IV; J. Med. Chem. 2016 study [1] |
Why This Matters
For antibacterial discovery programs targeting Gram-positive pathogens, the benzothiazole-2,6-diamine scaffold offers a validated path to dual-target inhibition, which is associated with a lower propensity for resistance development compared to single-target agents.
- [1] Gjorgjieva M, Tomašič T, Barančokova M, et al. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. J Med Chem. 2016;59(19):8941-8954. doi:10.1021/acs.jmedchem.6b00864. View Source
